
An In-Depth Technical Guide to the Crystal
Structure Analysis of Hexabromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexabromobenzene

Cat. No.: B166198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of

hexabromobenzene (C₆Br₆), a fully brominated aromatic compound. The document details the

crystallographic data, experimental protocols for structure determination, and a summary of its

synthesis and crystal growth. This information is crucial for understanding the solid-state

properties of hexabromobenzene, which has applications as a flame retardant and serves as

a model system for studying halogen-halogen interactions.

Crystallographic Data
The crystal structure of hexabromobenzene has been determined by single-crystal X-ray

diffraction and neutron powder diffraction. The compound crystallizes in the monoclinic system,

and its crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for
Hexabromobenzene
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Parameter Value Source

Empirical Formula C₆Br₆ [1]

Formula Weight 551.49 g/mol [1]

Crystal System Monoclinic [2]

Space Group P2₁/n [2]

Temperature 300 K [2]

Wavelength (Neutron) Not specified [2]

Unit Cell Dimensions

a 15.357(4) Å [2]

b 4.007(1) Å [2]

c 8.364(2) Å [2]

β 92.65(2)° [2]

Volume 513.5 Å³ Calculated

Z 2 [2]

Density (calculated) 3.56 g/cm³ Calculated

Data from neutron powder diffraction study.

Table 2: Atomic Coordinates and Equivalent Isotropic
Displacement Parameters (U(eq))
A complete set of atomic coordinates and anisotropic displacement parameters would be

available in the original crystallographic information file (CIF) from the cited diffraction studies.

These are essential for a full description of the crystal structure.

Table 3: Selected Bond Lengths and Angles
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Bond Length (Å) Angle Angle (°)

C-C ~1.40 (assumed) C-C-C ~120 (assumed)

C-Br Not specified C-C-Br Not specified

The molecule is reported to be planar within the accuracy of the analysis[2]. Detailed

intramolecular separations correspond to normal van der Waals interactions[2]. A vapor-phase

electron diffraction study suggested a potentially distorted structure[2].

Experimental Protocols
Synthesis of Hexabromobenzene
Hexabromobenzene can be synthesized by the direct bromination of benzene.

Reaction: C₆H₆ + 6Br₂ → C₆Br₆ + 6HBr[1]

Procedure:

Benzene is reacted with an excess of bromine (6 equivalents)[1].

The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum

chloride, and a halogen-containing organic solvent at elevated temperatures[3].

The reaction mixture is stirred for several hours[4].

After cooling, the precipitated hexabromobenzene is collected by filtration or

centrifugation[3].

The crude product is washed with a solvent like dibromoethane or methanol, followed by

dilute acid to remove the catalyst, and then water until neutral[3].

The final product is dried to yield hexabromobenzene as a white to beige solid[3][5].

Crystal Growth
Single crystals of hexabromobenzene suitable for X-ray diffraction can be grown from a

benzene solution.
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Procedure:

A saturated solution of hexabromobenzene in benzene is prepared.

Slow evaporation of the solvent at room temperature allows for the formation of well-defined

monoclinic needles[1].

Composite crystal formation can occur readily during growth[2].

X-ray Crystallography (Single Crystal)
The initial determination of the cell dimensions and space group of hexabromobenzene was

performed using single-crystal X-ray photographs[2].

Methodology (based on typical procedures):

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a single-crystal X-ray diffractometer.

X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific

X-ray source (e.g., Mo Kα or Cu Kα radiation)[6].

The diffraction intensities are measured, and the data are processed to yield a set of

structure factors.

The crystal structure is solved using direct methods or Patterson synthesis and subsequently

refined using least-squares methods.

Neutron Powder Diffraction
A more detailed structural analysis was carried out using neutron powder diffraction, which is

particularly useful for accurately locating lighter atoms in the presence of heavy atoms.

Methodology:

A powder sample of hexabromobenzene was loaded into a sample holder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hexabromobenzene
https://journals.iucr.org/paper?a16950
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://journals.iucr.org/paper?a16950
https://journals.iucr.org/paper?a03778
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The neutron diffraction pattern was collected at 300 K on the PANDA instrument at AERE,

Harwell[2].

The structure was refined using a constrained refinement method with the program

EDINP[2]. This approach is well-suited for refining structures from powder data where peak

overlap can be an issue. The refinement likely involved treating the C₆Br₆ molecule as a rigid

body.

Structural Analysis and Visualization
The crystal structure of hexabromobenzene reveals a planar arrangement of the molecules,

which pack in a herringbone fashion. The intermolecular interactions are dominated by van der

Waals forces, particularly bromine-bromine contacts.

Experimental Workflow for Hexabromobenzene Crystal
Structure Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://journals.iucr.org/paper?a16950
https://journals.iucr.org/paper?a16950
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Crystal Growth

Data Collection

Structure Determination & Refinement

Analysis & Validation

Synthesis of C₆Br₆
(Benzene + Bromine)

Purification
(Recrystallization)

Single Crystal Growth
(from Benzene)

Neutron Powder DiffractionSingle-Crystal X-ray Diffraction

Structure Solution (Direct Methods) Constrained Refinement (EDINP)

Structure Refinement
(Least-Squares)

Structural Analysis
(Bond Lengths, Angles, Packing)

Crystallographic Validation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b166198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

